molecular formula C19H19N3O4 B612942 1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid CAS No. 194541-47-4

1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid

Cat. No. B612942
CAS RN: 194541-47-4
M. Wt: 353.38
InChI Key:
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Description

“1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid” is a compound with the molecular formula C19H19N3O4 . It has a molecular weight of 353.4 g/mol . The compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as the compound , can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrrolidine ring, a phenyldiazenyl group, and a methoxycarbonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 6 . The Topological Polar Surface Area is 91.6 Ų . The compound has a complexity of 511 .

Scientific Research Applications

Synthetic Methods and Molecular Structures

Research in this area often involves the synthesis of complex organic molecules through multi-step reactions, providing insights into the efficiency and yield of these processes. For example, Zhou et al. (2021) established a high-yield synthetic method for a compound closely related to the query, showcasing the importance of nucleophilic substitution reactions and ester hydrolysis in organic synthesis (Zhou et al., 2021). Similarly, research by Silaichev et al. (2013) focused on reactions leading to the formation of spirobisheterocyclic or bridging heterocyclic systems, highlighting the versatility of pyrrolediones in chemical synthesis (Silaichev et al., 2013).

Crystallography and Conformational Studies

Studies on the crystal structure and molecular conformation provide detailed insights into the spatial arrangement of atoms within molecules. Yuan et al. (2010) investigated the conformation of a pyrrolidine-based compound, revealing how intermolecular hydrogen bonds influence molecular packing in crystals (Yuan et al., 2010). Banerjee et al. (2002) provided a comprehensive analysis of a solvated pyrrolidine carboxamide, emphasizing the role of molecular conformation in defining its biological activity (Banerjee et al., 2002).

Potential Pharmacological Applications

Research on N-acyl derivatives of pyrrolidine and their synthesis often hints at potential pharmacological applications. Bijev et al. (2003) synthesized new 1H-1-pyrrolylcarboxamides with potential pharmacological interest, demonstrating the importance of structural diversity in drug development (Bijev et al., 2003).

Future Directions

Pyrrolidine derivatives, including “1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid”, have potential in the field of drug discovery due to their diverse biological profiles . The design of new pyrrolidine compounds with different biological profiles can be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-18(24)17-7-4-12-22(17)19(25)26-13-14-8-10-16(11-9-14)21-20-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZPSHULEFQAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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